![molecular formula C9H9ClO4S B2837892 Ethyl 3-(chlorosulfonyl)benzoate CAS No. 217453-46-8](/img/structure/B2837892.png)
Ethyl 3-(chlorosulfonyl)benzoate
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Overview
Description
Ethyl 3-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C9H9ClO4S . It has a molecular weight of 248.68 g/mol . This compound is part of the benzoate family, which are esters or salts derived from benzoic acid .
Synthesis Analysis
The synthesis of Ethyl 3-(chlorosulfonyl)benzoate involves specific reactants and conditions to yield the desired compound . For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(chlorosulfonyl)benzoate is characterized by its molecular formula C9H9ClO4S . Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems and the formation of intramolecular hydrogen bonds .
Chemical Reactions Analysis
Ethyl 3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.
Physical And Chemical Properties Analysis
The physical properties of Ethyl 3-(chlorosulfonyl)benzoate, such as melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields .
Scientific Research Applications
Synthesis of Benzenesulfonamide Derivatives
Ethyl 3-(chlorosulfonyl)benzoate is used in the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . These analogs have been evaluated for their in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) .
Anticancer Evaluation
The synthesized 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide derivatives have shown promising results in anticancer activity. Most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Elastase Inhibitors
Compounds containing benzenesulfonamide moiety, which can be synthesized using Ethyl 3-(chlorosulfonyl)benzoate, show broad spectrum biological properties such as elastase inhibitors .
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives, synthesized using Ethyl 3-(chlorosulfonyl)benzoate, have been reported to act as carbonic anhydrase inhibitors .
Clostridium Histolyticum Collogenase Inhibitors
Compounds containing benzenesulfonamide moiety, which can be synthesized using Ethyl 3-(chlorosulfonyl)benzoate, have been reported to act as clostridium histolyticum collogenase inhibitors .
Herbicides and Plant Growth Regulators
Benzenesulfonamide derivatives, synthesized using Ethyl 3-(chlorosulfonyl)benzoate, have been reported to act as herbicides and plant growth regulators .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBZLUKCZKZQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(chlorosulfonyl)benzoate |
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